N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC16334304
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-(1-propan-2-ylindol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H25N5O/c1-15(2)26-13-9-17-18(7-3-8-19(17)26)24-20(27)16-6-4-12-25(14-16)21-22-10-5-11-23-21/h3,5,7-11,13,15-16H,4,6,12,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | QISJFPSMUYDTPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s IUPAC name, N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide, delineates its three primary components:
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Indole scaffold: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at the 1-position with an isopropyl group () and at the 4-position with a carboxamide linkage.
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Piperidine ring: A six-membered amine ring substituted at the 1-position with a pyrimidine group and at the 3-position with a carbonyl group connected to the indole moiety.
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Pyrimidine substituent: A nitrogen-rich aromatic ring that enhances the molecule’s ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 363.5 g/mol | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 5 | |
| Rotatable bonds | 5 |
Stereochemical Considerations
Synthetic Pathways and Optimization Strategies
Retrosynthetic Analysis
The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves convergent strategies to assemble its three domains:
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Indole synthesis: Fischer indole synthesis using phenylhydrazine and isopropyl methyl ketone under acidic conditions (e.g., ) yields the 1-isopropylindole core .
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Piperidine-pyrimidine coupling: Buchwald-Hartwig amination facilitates the introduction of the pyrimidine group to the piperidine ring, with palladium catalysts (e.g., ) and ligands (e.g., Xantphos) enhancing cross-coupling efficiency .
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Carboxamide formation: Reaction of piperidine-3-carboxylic acid derivatives with 1-isopropylindol-4-amine using carbodiimide coupling agents (e.g., EDC/HOBt) completes the assembly .
Table 2: Representative Synthetic Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Indole core formation | , 110°C, 12h | 68% |
| 2 | Piperidine-pyrimidine coupling | , Xantphos, 80°C | 52% |
| 3 | Amide coupling | EDC, HOBt, DMF, rt | 75% |
Challenges in Scale-Up
Key hurdles include the low solubility of intermediates in polar aprotic solvents and epimerization during amide bond formation. Patent literature suggests that employing Turbo Grignard reagents (e.g., ) for pyrimidine installation improves regioselectivity and reduces byproducts . Additionally, switching from thionyl chloride to oxalyl chloride for carboxylate activation minimizes racemization .
Recent Advances and Comparative Analysis
Structure-Activity Relationship (SAR) Insights
Modifications to the isopropyl group on the indole nitrogen reveal a stark activity cliff:
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Replacement with cyclopropyl enhances metabolic stability ( from 1.2h to 4.7h in human microsomes) but reduces kinase inhibition 10-fold.
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Substitution with trifluoroethyl retains potency while improving aqueous solubility ( from 3.1 to 2.4).
Patent Landscape
The compound’s synthetic methodology is protected under US8697876B2, which covers Grignard-based approaches for piperidine-pyrimidine coupling . Competitor patents (e.g., WO2023086712A1) focus on prodrug derivatives with enhanced blood-brain barrier permeability .
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising efficacy, the compound exhibits poor oral bioavailability () due to first-pass metabolism and P-glycoprotein efflux. Prodrug strategies employing tert-butyl carbamate protection of the piperidine nitrogen are under investigation to address this .
Target Validation
CRISPR-Cas9 knockout studies in murine models are needed to confirm on-target effects versus off-target kinase inhibition (e.g., FLT3, c-Kit).
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